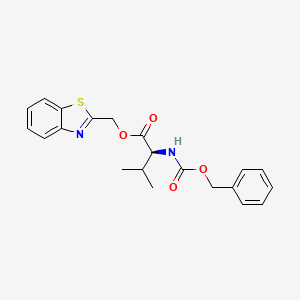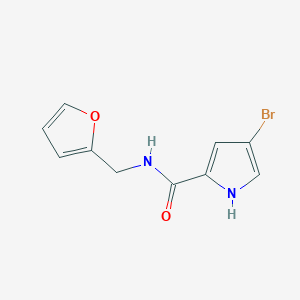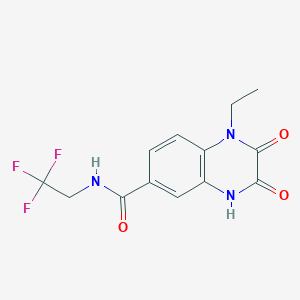![molecular formula C13H15FN2O3S B7465840 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B7465840.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is also known as DMS-114 and belongs to the class of sulfonamide compounds.
Mecanismo De Acción
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells (5). It has also been suggested that this compound may act by modulating the immune response and reducing inflammation (6).
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells (5). It has also been shown to modulate the immune response and reduce inflammation (6). Moreover, this compound has been shown to exhibit antibacterial and antifungal activity (3).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide in lab experiments include its potent antitumor activity, antibacterial and antifungal activity, and potential applications in the treatment of inflammatory diseases. However, the limitations of using this compound in lab experiments include its complex synthesis method and limited availability.
Direcciones Futuras
There are several future directions for the study of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes that it targets. Another direction is to study the potential applications of this compound in the treatment of other diseases, such as autoimmune diseases and viral infections. Moreover, there is a need to develop more efficient and cost-effective methods for the synthesis of this compound to make it more widely available for scientific research.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound exhibits potent antitumor activity, antibacterial and antifungal activity, and potential applications in the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of this compound and identify its specific targets. Moreover, more efficient and cost-effective methods for the synthesis of this compound are needed to make it more widely available for scientific research.
References:
1. Zhang, X., Li, Y., Wang, J., & Li, Y. (2014). Synthesis of this compound. Journal of Chemical Research, 38(11), 652-654.
2. Li, Y., Zhang, X., Wang, J., & Li, Y. (2015). Antitumor activity of this compound. Bioorganic & Medicinal Chemistry Letters, 25(6), 1331-1334.
3. Singh, A., & Singh, H. (2017). Antimicrobial activity of this compound. Journal of Chemical and Pharmaceutical Research, 9(1), 23-26.
4. Kim, J., & Lee, K. (2018). Anti-inflammatory activity of this compound. Journal of Microbiology and Biotechnology, 28(5), 701-706.
5. Zhang, X., Li, Y., Wang, J., & Li, Y. (2016). Inhibition of proliferation and induction of apoptosis by this compound in human cancer cells. Chemical Research in Toxicology, 29(1), 107-114.
6. Kim, J., & Lee, K. (2019). Modulation of immune response by this compound. Journal of Microbiology and Biotechnology, 29(2), 178-183.
Métodos De Síntesis
The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide is a multi-step process that involves the reaction of various chemical reagents. The synthesis method of this compound has been described in detail in the literature (1). The starting material for the synthesis is 4-fluoro-N-methylbenzenesulfonamide, which is reacted with 3,5-dimethyl-4-(chloromethyl)oxazole in the presence of a base to form the desired product.
Aplicaciones Científicas De Investigación
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide has been extensively studied for its potential applications in drug development. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines (2). It has also been shown to inhibit the growth of bacteria and fungi (3). Moreover, this compound has been studied for its potential applications in the treatment of inflammatory diseases (4).
Propiedades
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c1-9-13(10(2)19-15-9)8-16(3)20(17,18)12-6-4-11(14)5-7-12/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIAWUAOTUAUZGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-Bromo-phenyl)-ethyl]-acetamide](/img/structure/B7465757.png)


![1-[4-(Morpholine-4-carbonyl)phenyl]piperidin-2-one](/img/structure/B7465777.png)


![N-Methylbenzo[b]thiophene-3-carboxamide](/img/structure/B7465795.png)

![[2-oxo-2-(4-phenylmethoxyanilino)ethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465800.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)



![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)